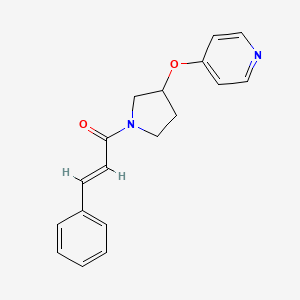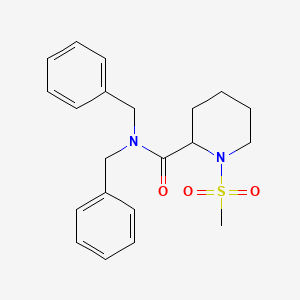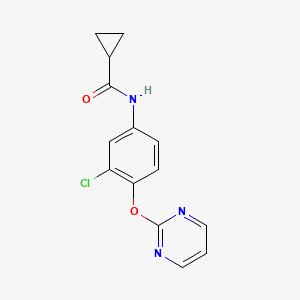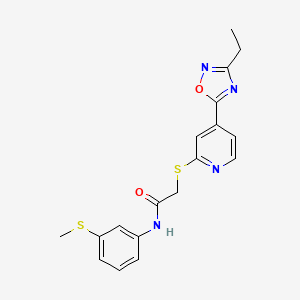![molecular formula C14H8FNO2S B2782117 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-79-5](/img/structure/B2782117.png)
1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one is an organic compound with a molecular formula of C14H8FNO2S and an average mass of 273.282 Da . It is structurally related to isothiazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a fluorobenzoyl group . This structure is similar to that of isothiazole, which features an unsaturated ring with an S-N bond .Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one has a wide range of scientific research applications. In the pharmaceutical industry, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.
In the agricultural sector, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound exhibits insecticidal activity against various pests, including aphids and whiteflies.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one is its potential use as an anti-cancer agent. Additionally, this compound exhibits insecticidal activity, making it a potential candidate for use as a pesticide. However, the limitations of this compound include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one. One potential direction is the development of this compound as a potential anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, research is needed to explore the potential use of this compound as a pesticide and its effects on non-target organisms.
Synthesemethoden
The synthesis of 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one involves the reaction between 2-fluorobenzoic acid and 2-aminobenzenethiol in the presence of a suitable reagent. The reaction occurs through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of this compound can be carried out using various methods, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-2,1-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHHTQXCVWVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

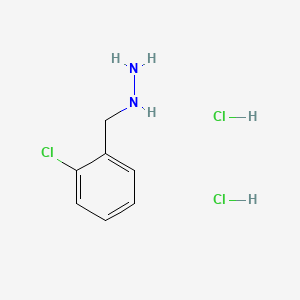
![2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2782037.png)
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine](/img/structure/B2782038.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2782041.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2782042.png)


